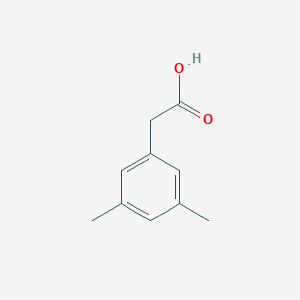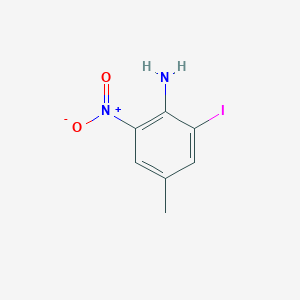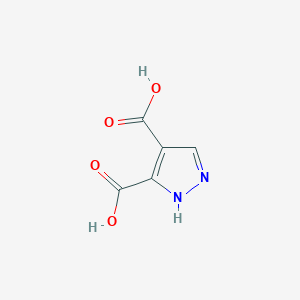
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile
概述
描述
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile, also known as DPC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DPC is a member of the class of compounds known as cyclohexanones, which are widely used in the synthesis of various organic compounds.
作用机制
The exact mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile is not fully understood. However, it has been suggested that 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile may act by inhibiting the activity of certain enzymes and receptors in the body. For example, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the levels of acetylcholine, which is important for learning and memory.
Biochemical and Physiological Effects
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been found to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative damage. In addition, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been shown to increase the levels of brain-derived neurotrophic factor, which is important for the growth and survival of neurons.
实验室实验的优点和局限性
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has a relatively short half-life, which can limit its effectiveness in some studies.
未来方向
There are several future directions for the study of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile. One area of research is the development of new synthetic methods for 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile that can increase its yield and purity. Another area of research is the investigation of the pharmacological properties of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile in different animal models and disease conditions. In addition, the development of new formulations of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile that can improve its solubility and bioavailability is an important area of research. Finally, the study of the mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile at the molecular level can provide important insights into its potential therapeutic applications.
科学研究应用
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been found to have potent antitumor activity against various cancer cell lines.
属性
CAS 编号 |
51533-65-4 |
|---|---|
产品名称 |
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile |
分子式 |
C15H17NO3 |
分子量 |
259.3 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C15H17NO3/c1-18-13-4-3-11(9-14(13)19-2)15(10-16)7-5-12(17)6-8-15/h3-4,9H,5-8H2,1-2H3 |
InChI 键 |
DGEFSVRXOCLHAY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C#N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C#N)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)


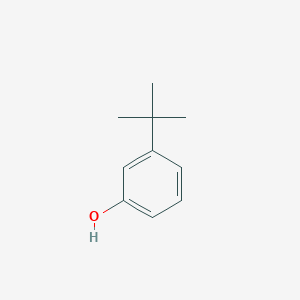

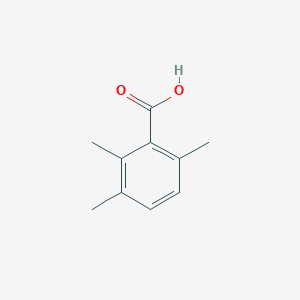
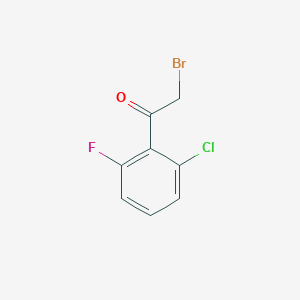
![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)


